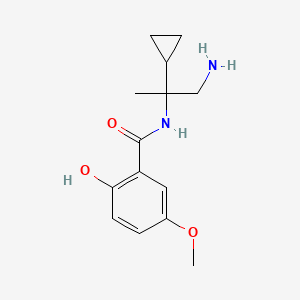
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide, also known as AMQ-8, is a small molecule compound that has been extensively studied for its potential therapeutic applications. The compound is synthesized through a multistep process and has been found to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In particular, N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been found to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer cell growth. N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been found to inhibit the NF-κB pathway, which plays a key role in inflammation and cancer development. Additionally, N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to have antioxidant properties, which may help protect against oxidative stress and cell damage. Additionally, N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been found to inhibit the production of pro-inflammatory cytokines, which may help reduce inflammation and inflammation-related diseases. N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has also been shown to induce apoptosis in cancer cells, which may help inhibit cancer growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide is a readily available compound that can be synthesized in high yield and purity. This makes it a useful tool for researchers studying the compound's potential therapeutic applications. However, there are also limitations to using N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide in lab experiments. For example, the compound may have off-target effects that could complicate data interpretation. Additionally, the compound's mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for research on N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide. One area of focus could be on understanding the compound's mechanism of action in more detail. This could involve studying the compound's effects on specific signaling pathways and identifying potential targets for therapeutic intervention. Additionally, future research could focus on developing new analogs of N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide with improved efficacy and selectivity. Finally, there is potential for research on the compound's potential applications in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.
Métodos De Síntesis
The synthesis of N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide involves a multistep process that begins with the reaction of 3-methylquinoline with chlorosulfonic acid to form 3-methylquinoline-8-sulfonic acid. The sulfonic acid is then reacted with 2-amino-2-methylpropanol to form the final product, N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide. The synthesis method has been optimized for high yield and purity, making N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide a readily available compound for research purposes.
Propiedades
IUPAC Name |
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-10-7-11-5-4-6-12(13(11)16-8-10)20(18,19)17-9-14(2,3)15/h4-8,17H,9,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQZYEZBSYFPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)NCC(C)(C)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide](/img/structure/B6646349.png)
![N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B6646360.png)


![2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid](/img/structure/B6646371.png)
![4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid](/img/structure/B6646380.png)
![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid](/img/structure/B6646381.png)
![5-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-bromobenzoic acid](/img/structure/B6646394.png)


![1-[5-[(3S)-3-aminopyrrolidin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6646419.png)


